isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
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Overview
Description
Isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the isoquinoline moiety and the fluoropentyl chain. Common reagents used in these reactions include indole derivatives, isoquinoline derivatives, and fluorinated alkyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce a variety of substituted this compound analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between synthetic cannabinoids and cannabinoid receptors. This can provide insights into the pharmacological effects of cannabinoids and their potential therapeutic applications.
Medicine: The compound may have potential as a therapeutic agent for conditions such as pain, inflammation, and neurological disorders. Research in this area could lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune function. The compound binds to these receptors, modulating their activity and producing a range of effects.
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar indole core structure.
AM-2201: Another synthetic cannabinoid with a fluorinated alkyl chain.
CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
Isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is unique due to its specific combination of the isoquinoline moiety, fluoropentyl chain, and indole core
Properties
Molecular Formula |
C23H21FN2O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI Key |
MNQAKSFPQIRIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
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